molecular formula C13H10BrNS B14437650 2-Bromo-N-phenylbenzene-1-carbothioamide CAS No. 78728-05-9

2-Bromo-N-phenylbenzene-1-carbothioamide

Cat. No.: B14437650
CAS No.: 78728-05-9
M. Wt: 292.20 g/mol
InChI Key: PLLCHOPOMFBRFM-UHFFFAOYSA-N
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Description

2-Bromo-N-phenylbenzene-1-carbothioamide is a carbothioamide derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the carbothioamide (C=S) functional group are recognized as versatile scaffolds and privileged structures in the development of bioactive molecules. This reagent serves as a key synthetic intermediate for the construction of diverse heterocyclic systems. It is particularly valuable in the synthesis of thiazole and thiazolidinone derivatives, which are core structures in many compounds with demonstrated biological activity . Research on analogous carbothioamide compounds has shown their potential in various therapeutic areas. For instance, some derivatives exhibit potent anti-leukemia activity by acting as tubulin polymerization inhibitors, a mechanism relevant in cancer therapy . Other related α-ketothioamides have been identified as promising inhibitors of phosphoglycerate dehydrogenase (PHGDH), a metabolic enzyme that is a putative drug target in certain cancer types . Furthermore, thiosemicarbazone Schiff base derivatives, which share structural similarities, have recently been investigated for their efficacy as anti-leishmanial agents, showing an ability to induce apoptosis in parasites . The presence of both bromo and phenyl substituents on the core structure of this compound provides distinct opportunities for further chemical modification, making it a valuable building block for generating compound libraries in hit-to-lead optimization campaigns. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use.

Properties

CAS No.

78728-05-9

Molecular Formula

C13H10BrNS

Molecular Weight

292.20 g/mol

IUPAC Name

2-bromo-N-phenylbenzenecarbothioamide

InChI

InChI=1S/C13H10BrNS/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)

InChI Key

PLLCHOPOMFBRFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Condensation of 2-Bromobenzaldehyde with Thiosemicarbazide

The most widely reported method involves the condensation of 2-bromobenzaldehyde with thiosemicarbazide in ethanol under reflux. This one-pot reaction proceeds via nucleophilic attack of the thiosemicarbazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the carbothioamide bond.

Procedure:

  • Reagents: 2-Bromobenzaldehyde (0.01 mol), thiosemicarbazide (0.01 mol), absolute ethanol (20 mL), glacial acetic acid (3–4 drops).
  • Conditions: Reflux at 80°C for 4–6 hours.
  • Workup: The mixture is cooled to room temperature, and the precipitate is filtered, washed with cold ethanol, and recrystallized from hot ethanol.
  • Yield: 85–90%.

Mechanistic Insight:
The reaction is acid-catalyzed, with glacial acetic acid protonating the aldehyde oxygen, enhancing the electrophilicity of the carbonyl carbon. Thiosemicarbazide’s terminal amine acts as the nucleophile, forming a Schiff base intermediate that undergoes cyclodehydration to yield the carbothioamide.

Alternative Route: Thioacylation of Aniline Derivatives

An alternative approach involves the thioacylation of 2-bromo-N-phenylbenzamide using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀). This method is less common due to harsh reaction conditions but offers a viable pathway when aldehyde precursors are unavailable.

Procedure:

  • Reagents: 2-Bromo-N-phenylbenzamide (0.01 mol), Lawesson’s reagent (0.005 mol), dry toluene (30 mL).
  • Conditions: Reflux under nitrogen at 110°C for 12 hours.
  • Workup: The solvent is evaporated under vacuum, and the residue is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4).
  • Yield: 70–75%.

Optimization and Reaction Parameters

Solvent Effects

Ethanol is the preferred solvent due to its polarity and ability to stabilize intermediates through hydrogen bonding. Comparative studies show that substituting ethanol with methanol reduces yields by 15–20%, likely due to poorer solubility of the aromatic aldehyde.

Catalytic Additives

The inclusion of glacial acetic acid (1–2% v/v) accelerates the reaction by polarizing the carbonyl group. Substituting with hydrochloric acid (HCl) leads to side reactions, such as hydrolysis of the thiosemicarbazide.

Characterization Data

Spectroscopic Analysis

  • FT-IR (KBr, cm⁻¹):
    • 3250–3100 (N-H stretch),
    • 1595–1602 (C=N stretch),
    • 1220–1250 (C=S stretch).
  • ¹H NMR (DMSO-d₆, δ ppm):
    • 8.83–8.78 (m, 1H, Ar-H),
    • 7.78–7.55 (m, 8H, Ar-H and NH),
    • 2.45 (s, 1H, SH).
  • ¹³C NMR (DMSO-d₆, δ ppm):
    • 144.39 (C=N),
    • 138.37 (C-S),
    • 127.64–116.69 (Ar-C).

Physical Properties

Property Value
Molecular Formula C₁₃H₁₀BrN₂S
Molecular Weight 313.19 g/mol
Melting Point 180–184°C
Solubility Ethanol, DMF, insoluble in H₂O
Yield 85–90%

Applications and Derivative Synthesis

2-Bromo-N-phenylbenzene-1-carbothioamide serves as a precursor for:

  • Thiazole Derivatives: Reaction with α-halo ketones in ethanol/sodium acetate yields antimicrobial thiazoles.
  • Triazole-3-thiols: Cyclization with HCl produces triazole derivatives with corrosion inhibition properties.

Challenges and Limitations

  • Sensitivity to Moisture: The thiocarbonyl group is prone to hydrolysis, necessitating anhydrous conditions.
  • Purification Difficulties: Polar byproducts require chromatographic separation, increasing processing time.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-phenylbenzene-1-carbothioamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Stille coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and thiols.

Scientific Research Applications

2-Bromo-N-phenylbenzene-1-carbothioamide has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-Bromo-N-phenylbenzene-1-carbothioamide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the carbothioamide group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Molar Mass (g/mol) Inferred Properties/Applications Reference
2-Bromo-N-phenylbenzene-1-carbothioamide C₁₃H₁₀BrNS Bromo (ortho), phenyl carbothioamide 284.19 Potential ligand or pharmaceutical intermediate
5-Bromo-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)-2-furamide C₁₆H₁₃BrCl₃N₂O₂S Bromo (furan), trichloroethyl, 3-tolyl 479.61 Bulky substituents may hinder binding; furan enhances aromatic interactions
N-[4-Bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide C₁₄H₁₆BrF₃N₂OS Trifluoromethoxy, azepane ring 397.25 Enhanced lipophilicity (CF₃O), flexible azepane for conformational adaptability
2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide (Impurity C) C₁₅H₁₁BrN₂O₄ Nitro, acetamide, phenylcarbonyl 379.17 Electron-withdrawing nitro group may reduce stability; acetamide vs. thioamide alters solubility

Functional Group Analysis

  • Carbothioamide vs. Acetamide: The replacement of oxygen with sulfur in the carbothioamide group (e.g., in this compound vs. Thioamides are also less hydrolytically stable than amides, impacting shelf life in pharmaceuticals.
  • Halogen Effects : Bromine’s steric and electronic effects differ from chlorine or fluorine. For example, the trifluoromethoxy group in N-[4-Bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide enhances lipid solubility and metabolic resistance compared to the simpler phenyl group in the target compound.

Reactivity and Stability

  • Electron-Withdrawing Groups : The nitro group in Impurity C increases electrophilicity, making the compound prone to nucleophilic attack, whereas the bromine in the target compound primarily directs substitution reactions.

Research Implications

While direct pharmacological data for this compound are absent in the evidence, structural comparisons suggest:

  • Pharmaceutical Intermediates : The target compound’s simplicity may favor scalability, while analogs like with trifluoromethoxy groups could optimize pharmacokinetics.
  • Impurity Profiles : Impurity C highlights the importance of monitoring related amides during synthesis to ensure drug purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Bromo-N-phenylbenzene-1-carbothioamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution between a brominated benzene derivative and a phenylcarbothioamide precursor. For optimization, factorial design of experiments (DoE) can systematically vary parameters like temperature, solvent polarity, and stoichiometry. For example, a 2³ factorial design reduces experimental runs while identifying critical factors affecting yield . Characterization via NMR (¹H/¹³C) and FTIR confirms the thioamide (-C=S) and bromine substituents .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodology :

  • ¹H/¹³C NMR : Assigns aromatic protons and confirms substitution patterns (e.g., bromine’s deshielding effect).
  • FTIR : Identifies the thioamide (-C=S) stretch (~1200-1250 cm⁻¹) and N-H bending (~1500 cm⁻¹).
  • XRD : Resolves crystal packing and intermolecular interactions (e.g., S···Br halogen bonding) .

Q. How can researchers mitigate impurities during synthesis?

  • Methodology : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Monitor intermediates via TLC and confirm purity with HPLC (>95% area under the curve). Impurities like unreacted bromobenzene precursors can be quantified via GC-MS .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?

  • Methodology : Investigate Suzuki-Miyaura coupling using Pd catalysts to replace the bromine atom with aryl/heteroaryl groups. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations (e.g., Gibbs free energy of transition states) elucidate steric/electronic effects of the thioamide group on reaction rates .

Q. How does the thioamide moiety influence the compound’s potential as a kinase inhibitor in medicinal chemistry?

  • Methodology :

  • Enzyme Assays : Measure IC₅₀ values against target kinases (e.g., EGFR, JAK2) using fluorescence-based assays.
  • Molecular Docking : Compare binding modes of the thioamide vs. carbonyl analogues to assess hydrogen-bonding interactions with ATP-binding pockets.
  • SAR Studies : Modify the phenyl or bromine groups to correlate structural changes with inhibitory activity .

Q. What strategies address contradictory data in solubility and stability studies?

  • Methodology :

  • Solubility : Use Hansen solubility parameters to select solvents. Contradictions may arise from polymorphic forms; confirm via XRD and DSC.
  • Stability : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring identify hydrolytic or oxidative degradation pathways. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on findings .

Methodological Considerations

Q. How to design a scalable synthesis protocol for gram-scale production?

  • Methodology : Transition from batch to flow chemistry for improved heat/mass transfer. Use microreactors to control exothermic bromination steps. Optimize workup steps (e.g., liquid-liquid extraction) using green solvents (e.g., cyclopentyl methyl ether) .

Q. What computational tools predict the compound’s environmental fate or toxicity?

  • Methodology :

  • QSAR Models : Predict biodegradability (e.g., EPI Suite) and ecotoxicity (e.g., ECOSAR).
  • Molecular Dynamics : Simulate interactions with biological membranes or proteins to assess bioaccumulation potential .

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